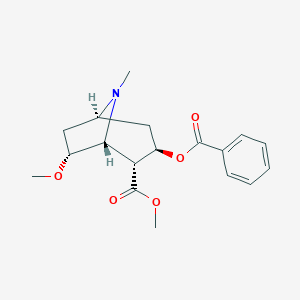

![molecular formula C48H36N2 B114602 N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine CAS No. 145898-89-1](/img/structure/B114602.png)

N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine

Descripción general

Descripción

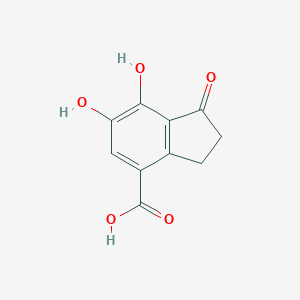

“N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine” is a chemical compound with the molecular formula C36H28N2 . It is also known by several other names such as Tetraphenylbenzidine, N,N,N1,N1-Tetraphenylbenzidine, and (1,1’-Biphenyl)-4,4’-diamine, N,N,N’,N’-tetraphenyl- .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, it has been used in the construction of triazine-based conjugated microporous polymers (TCMPs) via a Friedel–Crafts polymerization reaction . In another instance, it was used in the synthesis of multifunctional electron-rich conjugated microporous polymers (CMP-LS4–6) via Suzuki and Sonogashira polymerization reactions .Molecular Structure Analysis

The molecular structure of “N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine” is complex with a large π-electron conjugate system . The compound has a molecular weight of 488.6222 dalton .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it has been used in the construction of triazine-based conjugated microporous polymers (TCMPs) via a Friedel–Crafts polymerization reaction . It has also been used in the synthesis of multifunctional electron-rich conjugated microporous polymers (CMP-LS4–6) via Suzuki and Sonogashira polymerization reactions .Aplicaciones Científicas De Investigación

Non-Isocyanate Route to Polyureas

DPQP serves as a precursor in the synthesis of polyureas via a non-isocyanate route (NIR). This method is significant as it avoids the use of toxic isocyanates, offering a safer and more environmentally friendly alternative for producing high molecular weight polyureas. These materials have applications in automotive and construction industries for products like bumpers, waterproof linings, and industrial flooring .

Hole Transport Polymers

DPQP is utilized in the synthesis of new hole transport polymers. These materials are crucial for electronic devices, as they facilitate the movement of positive charge carriers (holes) within the device, improving efficiency and performance. Applications include organic light-emitting diodes (OLEDs) and other electronic displays .

Iodine Capture and Fluorescence Sensing

Conjugated microporous polymers incorporating DPQP show high iodine capture and excellent fluorescence sensing of o-nitrophenol. This application is vital for environmental monitoring and safety, as it can be used to detect and capture harmful substances in the atmosphere .

Electrochromic Devices

DPQP-containing aromatic polyamides exhibit stable anodic electrochromic properties. These materials change color upon electrical stimulation, making them suitable for smart windows, displays, and other applications where visual indication of an electrical signal is required .

Advanced Polymer Synthesis

The compound is involved in the creation of alternating copolymers with unique electrochemical properties. These materials have potential applications in advanced electronics, including energy storage devices and sensors, due to their ability to undergo reversible redox reactions .

Safety And Hazards

Propiedades

IUPAC Name |

N,N-diphenyl-4-[4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H36N2/c1-5-13-43(14-6-1)49(44-15-7-2-8-16-44)47-33-29-41(30-34-47)39-25-21-37(22-26-39)38-23-27-40(28-24-38)42-31-35-48(36-32-42)50(45-17-9-3-10-18-45)46-19-11-4-12-20-46/h1-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJSBXRAPLBNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)

![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)

![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)

![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)

![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)